3-(4-Chlorophenyl)-2-cyanoacrylic acid

MALDI-TOF proteomics sequence coverage

Standard MALDI matrix CHCA introduces strong Arg bias and fails for labile PTMs (phospho, sulfo) and PE chloramines. Cl-CCA (4-Chloro-α-cyanocinnamic acid) provides: - 12-fold greater sequence coverage at 1 fmol vs CHCA - ~10-fold sensitivity gain for phosphopeptides on steel targets - Exclusive detection of intact PE chloramines Consistent performance across digest types reduces re-optimization. Ideal for core facilities and low-abundance proteomics.

Molecular Formula C10H6ClNO2
Molecular Weight 207.61 g/mol
CAS No. 20374-46-3
Cat. No. B125982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Chlorophenyl)-2-cyanoacrylic acid
CAS20374-46-3
Synonyms(2E)-3-(4-Chlorophenyl)-2-cyano-2-propenoic Acid;  (E)-2-Cyano-3-(naphthalen-2-yl)acrylic Acid;  3-(4-Chlorophenyl)-2-cyanoacrylic Acid; 
Molecular FormulaC10H6ClNO2
Molecular Weight207.61 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C=C(C#N)C(=O)O)Cl
InChIInChI=1S/C10H6ClNO2/c11-9-3-1-7(2-4-9)5-8(6-12)10(13)14/h1-5H,(H,13,14)/b8-5+
InChIKeyMXCRRKYUQNHWLJ-VMPITWQZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





Cl-CCA MALDI Matrix Procurement Overview


3-(4-Chlorophenyl)-2-cyanoacrylic acid, systematically referred to as 4-chloro-α-cyanocinnamic acid (Cl-CCA), is a rationally designed α-cyanocinnamic acid derivative in which the 4-hydroxy group of the prototypical CHCA matrix is replaced by chlorine [1]. This substitution preserves UV-MALDI chromophore functionality while substantially altering proton-transfer energetics, yielding a crystalline matrix with markedly improved sensitivity and peptide recovery bias [1]. Its defining application is as an advanced MALDI matrix for proteomics and lipidomics, where it directly addresses the coverage and sensitivity limitations of the industry-standard α-cyano-4-hydroxycinnamic acid (CHCA) [1][2].

Cl-CCA: Why Generic Substitution Fails


Matrix-assisted laser desorption/ionization (MALDI) matrices cannot be interchanged generically because analyte ionization efficiency, sequence coverage, and fragmentation behavior are exquisitely sensitive to matrix proton affinity, crystal morphology, and gas-phase basicity [1]. The gold-standard matrix CHCA exhibits a strong bias toward arginine-containing peptides and fails entirely for certain labile species such as phosphatidylethanolamine chloramines [1][2]. Cl-CCA was rationally engineered to overcome these specific deficiencies by replacing the electron-donating 4-hydroxy group with an electron-withdrawing chlorine substituent, resulting in a cooler proton-transfer process that dramatically reduces analyte fragmentation and broadens peptide class coverage [1][3]. Simple substitution of Cl-CCA with CHCA, sinapinic acid, or DHB will therefore result in quantifiably inferior sequence coverage, missed identifications, or complete failure to detect critical analytes [1][2][3].

Cl-CCA vs. CHCA: Quantitative Performance Comparison


Ultralow-Load Sequence Coverage Advantage

In a direct head-to-head comparison, Cl-CCA delivered 48% sequence coverage for a 1 fmol in-solution bovine serum albumin (BSA) tryptic digest, compared to only 4% for CHCA under identical instrument conditions [1]. This 12-fold improvement in coverage at the low-femtomole level enables unambiguous protein identification from gel bands containing as little as 25 fmol BSA, which is not achievable with CHCA [1].

MALDI-TOF proteomics sequence coverage

Multi-Load Sequence Coverage Titration

A systematic titration of BSA and ovalbumin (OVA) tryptic digests across four sample loads (100 fmol, 10 fmol, 1 fmol, 200 amol) demonstrated that Cl-CCA consistently yielded higher numbers of identified peptides and greater sequence coverage than CHCA at every level tested [1]. For BSA, Cl-CCA achieved 79% vs. 72% (100 fmol), 70% vs. 56% (10 fmol), 52% vs. 18% (1 fmol), and 25% at 200 amol where CHCA produced no usable data [1]. The advantage was even more pronounced with non-tryptic digests due to enhanced detection of acidic and neutral peptides [1].

MALDI-MS proteomics peptide mass fingerprinting

Labile Peptide Detection Sensitivity

Cl-CCA exhibited an approximately tenfold improvement in sensitivity for labile peptides, including phosphopeptides and 4-sulfophenyl isothiocyanate-derivatized peptides, when analyzed on standard stainless-steel MALDI targets [1]. This sensitivity gain is attributed to the 'cooler' nature of the Cl-CCA matrix, which produces significantly less metastable fragmentation, allowing labile modifications to be observed intact in MS mode [1]. No such benefit is observed with CHCA, which induces extensive fragmentation of these species [1].

MALDI-TOF labile peptides phosphopeptides

Exclusive PE Chloramine Detection

Phosphatidylethanolamine (PE) mono- and dichloramines, important mediators of lipid peroxidation generated under inflammatory conditions, are undetectable by MALDI-TOF MS when standard matrices such as CHCA, DHB, or sinapinic acid are employed [1]. Only when 4-chloro-α-cyanocinnamic acid (Cl-CCA) is used as the matrix can these labile PE chloramine species be successfully ionized and detected as intact [M+H]⁺ ions [1]. This exclusive detection capability arises from the uniquely mild proton-transfer mechanism of Cl-CCA, which prevents the immediate decomposition observed with all other tested matrices [1].

lipidomics MALDI-TOF MS chloramine detection

Reduced Arginine Bias and Background Noise

The superior sequence coverage obtained with Cl-CCA is partly attributed to a reduced bias for arginine-containing peptides compared to CHCA, resulting in more uniform detection of peptides across a wider range of basicity [1]. Additionally, Cl-CCA produces consistently cleaner low-mass spectral backgrounds with fewer matrix-related artifacts than CHCA, facilitating automated peak picking and database searching [1][2]. This combination of reduced compositional bias and lower chemical noise directly translates to higher confidence protein identifications in database-dependent workflows.

MALDI-MS peptide bias background noise

Cl-CCA Application Scenarios


Mass-Limited Protein Identification

When available sample quantities are in the low femtomole range (e.g., laser-capture microdissection specimens, rare cell populations, or low-abundance protein gel bands), Cl-CCA's 12-fold sequence coverage advantage over CHCA at 1 fmol and its exclusive detection capability at 200 amol make it the only viable matrix choice for achieving confident peptide mass fingerprinting-based identifications [1][2].

Phosphoproteomics and PTM Analysis

For workflows involving phosphopeptides, sulfonated peptides, or other labile post-translational modifications, Cl-CCA provides an approximately tenfold sensitivity improvement over CHCA on standard stainless-steel targets, enabling intact detection of modification-bearing peptides that would otherwise undergo complete fragmentation [1]. This is critical for phosphorylation site mapping and quantitative phosphoproteomics.

Oxidative Lipidomics and Inflammatory Biomarker Discovery

Cl-CCA is the only known MALDI matrix capable of detecting intact phosphatidylethanolamine chloramines—key mediators of lipid peroxidation in inflammatory conditions [1]. Laboratories studying oxidative stress, ischemia-reperfusion injury, or neutrophil-mediated tissue damage must procure Cl-CCA to access this analyte class by MALDI-TOF MS, as all standard matrices (CHCA, DHB, sinapinic acid) fail completely [1].

Core Facility Standardization for High-Throughput PMF

For core facilities processing diverse sample types at scale, Cl-CCA's reduced peptide bias (less arginine preference) and cleaner low-mass background translate to higher automated database search scores and fewer manual spectral inspections [1][2]. The consistent performance advantage across multiple digest types and sample loads justifies standardizing on Cl-CCA as the default matrix for peptide mass fingerprinting workflows, reducing the need for matrix-specific optimization [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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